3-((2-((2-(N-(3-Dodecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl dodecanoate
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Overview
Description
3-((2-((2-(N-(3-Dodecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl dodecanoate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as carbamoyl, disulfanyl, and dodecanoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-((2-(N-(3-Dodecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl dodecanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then coupled through various chemical reactions. Common synthetic routes include:
Formation of the Carbamoyl Intermediate: This step involves the reaction of dodecanoic acid with a suitable amine to form the carbamoyl intermediate.
Disulfide Bond Formation:
Final Coupling Reaction: The final step involves the coupling of the carbamoyl intermediate with the disulfanyl intermediate under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-((2-((2-(N-(3-Dodecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl dodecanoate undergoes various chemical reactions, including:
Oxidation: The disulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiol-containing products.
Substitution: The carbamoyl and dodecanoate groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce thiol-containing compounds.
Scientific Research Applications
3-((2-((2-(N-(3-Dodecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl dodecanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-((2-((2-(N-(3-Dodecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl dodecanoate involves its interaction with specific molecular targets. The disulfanyl group can form disulfide bonds with thiol-containing proteins, potentially altering their function. The carbamoyl and dodecanoate groups may also interact with cellular membranes, affecting membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
3-((2-((2-(N-(3-Icosanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl icosanoate: Similar structure but with longer alkyl chains.
Phenylboronic Acid Derivatives: Share some functional groups but differ in overall structure and reactivity.
Uniqueness
3-((2-((2-(N-(3-Dodecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl dodecanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
78010-15-8 |
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Molecular Formula |
C44H68N2O6S2 |
Molecular Weight |
785.2 g/mol |
IUPAC Name |
3-[[2-[[2-(3-dodecanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propyl dodecanoate |
InChI |
InChI=1S/C44H68N2O6S2/c1-3-5-7-9-11-13-15-17-19-31-41(47)51-35-25-33-45-43(49)37-27-21-23-29-39(37)53-54-40-30-24-22-28-38(40)44(50)46-34-26-36-52-42(48)32-20-18-16-14-12-10-8-6-4-2/h21-24,27-30H,3-20,25-26,31-36H2,1-2H3,(H,45,49)(H,46,50) |
InChI Key |
WVLKLDDNKYBOEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCOC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
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